molecular formula C11H6F3NO3 B1453557 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid CAS No. 668971-05-9

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid

Cat. No.: B1453557
CAS No.: 668971-05-9
M. Wt: 257.16 g/mol
InChI Key: UNBCGWXIQJQCMF-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H6F3NO3 and its molecular weight is 257.16 g/mol. The purity is usually 95%.
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Biological Activity

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid, commonly referred to as TFP-oxazole, is a chemical compound with the molecular formula C11_{11}H6_6F3_3NO3_3 and a molecular weight of 257.16 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

The structural formula of TFP-oxazole is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The following table summarizes its chemical properties:

PropertyValue
Molecular Formula C11_{11}H6_6F3_3NO3_3
Molecular Weight 257.16 g/mol
IUPAC Name This compound
CAS Number 668971-05-9

The trifluoromethyl group in TFP-oxazole significantly influences its biological activity. This group is known for its strong electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of compounds, thereby improving their pharmacokinetic profiles.

Research indicates that the incorporation of trifluoromethyl groups can lead to increased potency in inhibiting various biological targets. For instance, studies have shown that compounds containing this group exhibit enhanced inhibition of enzymes such as reverse transcriptase and serotonin uptake .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of TFP-oxazole derivatives. A notable investigation demonstrated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Anticancer Properties

TFP-oxazole has also been evaluated for its anticancer activity. Research has shown that it acts as a potent inhibitor of the Murine Double Minute 2 (MDM2) protein, which is implicated in tumor progression. In vitro assays revealed that TFP-oxazole derivatives displayed low nanomolar Ki values against MDM2, indicating strong binding affinity and potential for therapeutic application in cancer treatment .

Case Studies

  • Inhibition of MDM2 : A study published in the Journal of Medicinal Chemistry reported that a derivative of TFP-oxazole exhibited an IC50 value less than 1 nM against MDM2. This suggests a promising avenue for developing MDM2 inhibitors for cancer therapy .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of TFP-oxazole derivatives against resistant strains of bacteria, showing a significant reduction in bacterial viability at concentrations as low as 0.5 µM .

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)7-4-2-1-3-6(7)9-5-8(10(16)17)15-18-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBCGWXIQJQCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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